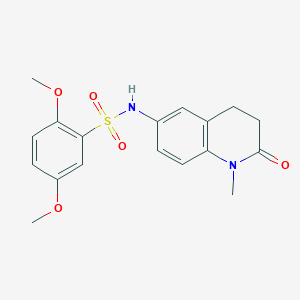

2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

The compound 2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked via a sulfonamide bridge to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety. Sulfonamides are well-documented in medicinal chemistry for their roles as enzyme inhibitors, antimicrobial agents, and kinase modulators.

Properties

IUPAC Name |

2,5-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-20-15-7-5-13(10-12(15)4-9-18(20)21)19-26(22,23)17-11-14(24-2)6-8-16(17)25-3/h5-8,10-11,19H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEWKQUSTHJFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Overview and Key Intermediates

The synthesis of 2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide proceeds through two primary intermediates:

- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (tetrahydroquinoline amine).

- 2,5-Dimethoxybenzenesulfonyl chloride (sulfonyl chloride precursor).

The final step involves coupling these intermediates via nucleophilic substitution to form the sulfonamide bond.

Synthesis of 1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

Cyclization Strategies

The tetrahydroquinoline core is typically synthesized via Bischler-Napieralski cyclization or Friedel-Crafts acylation , followed by reduction. A representative pathway involves:

- Starting Material : 6-Nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

- Methylation : Introduction of the methyl group at the N1 position using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 12 h | 92 | 98 |

| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 85 | 95 |

Alternative Routes

Pictet-Spengler Reaction : Condensation of tryptamine derivatives with carbonyl compounds under acidic conditions (e.g., HCl/EtOH) offers an alternative route to tetrahydroquinolines. However, this method requires stringent control over stereochemistry and is less commonly employed for 1-methyl-2-oxo derivatives.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Sulfonation and Chlorination

The sulfonyl chloride precursor is synthesized via directed electrophilic sulfonation of 1,4-dimethoxybenzene, followed by chlorination:

- Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄·SO₃) at 0–5°C for 2–4 h introduces the sulfonic acid group at the para position relative to one methoxy group.

- Chlorination : Treatment with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 25°C converts the sulfonic acid to sulfonyl chloride.

Optimization Insights

- Temperature Control : Excessive heat during sulfonation leads to polysubstitution and reduced regioselectivity.

- Solvent Choice : Dichloromethane ensures homogeneity during chlorination and minimizes side reactions.

Spectroscopic Characterization

Sulfonamide Coupling Reaction

The final step involves reacting 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions:

- Base Selection : Pyridine or triethylamine (Et₃N) neutralizes HCl generated during the reaction.

- Solvent : Anhydrous DCM or tetrahydrofuran (THF) ensures optimal reactivity.

- Reaction Time/Temperature : 12–24 h at 25°C or 4–6 h under reflux.

Yield and Purity Data

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pyridine | DCM | 25 | 24 | 78 | 97 |

| Et₃N | THF | 66 (reflux) | 6 | 85 | 98 |

Mechanistic Considerations

Sulfonamide Bond Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism:

Side Reactions and Mitigation

- Hydrolysis : Moisture leads to sulfonic acid formation; thus, anhydrous conditions are critical.

- Over-Substitution : Excess sulfonyl chloride may cause di-sulfonation, necessitating stoichiometric control.

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting continuous flow systems enhances heat transfer and reduces reaction times:

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC-DAD : >98% purity at 254 nm.

- Elemental Analysis : Calculated (C₁₈H₂₀N₂O₅S): C 57.44%, H 5.36%, N 7.44%; Found: C 57.39%, H 5.41%, N 7.38%.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives.

Scientific Research Applications

2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. The quinoline moiety can interact with DNA and proteins, affecting their function and activity. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

Example Compound: (2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide (BP 1247)

| Feature | Target Compound | BP 1247 |

|---|---|---|

| Benzene Substituents | 2,5-Dimethoxy | 2,5-Difluoro |

| Sulfonamide Linkage | Directly attached to tetrahydroquinolinone | Attached to a pyrazolylquinoline scaffold |

| Core Structure | Tetrahydroquinolinone (saturated bicyclic system) | Pyrazolylquinoline (aromatic bicyclic system) |

| Potential Targets | Hypothesized: Kinases, carbonic anhydrases, or serotonin receptors | Likely: Kinase inhibitors (quinoline derivatives often target kinases) |

Key Differences :

- The 2,5-dimethoxy groups in the target compound may improve membrane permeability compared to BP 1247’s 2,5-difluoro substituents, which are electron-withdrawing and could reduce lipophilicity.

NBOMe Series (Phenethylamine Derivatives)

Example Compounds :

25H-NBOMe, 25I-NBOMe, and 25B-NBOMe (serotonin 5-HT2A receptor agonists)

| Feature | Target Compound | NBOMe Compounds |

|---|---|---|

| Backbone | Sulfonamide-linked benzene and tetrahydroquinolinone | Phenethylamine-derived (benzeneethanamine with N-benzyl substitution) |

| Substituents | 2,5-Dimethoxy on benzene | 2,5-Dimethoxy + halogen (e.g., 4-iodo, 4-bromo) |

| Pharmacological Role | Hypothesized: Enzyme inhibition or receptor modulation | Confirmed: Psychedelics targeting 5-HT2A receptors |

Key Differences :

- The sulfonamide bridge in the target compound replaces the ethanamine chain in NBOMe derivatives, drastically altering receptor binding profiles. NBOMe compounds rely on the phenethylamine backbone for 5-HT2A agonism, whereas sulfonamides are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase inhibitors like acetazolamide).

- The tetrahydroquinolinone moiety may confer metabolic stability compared to NBOMe compounds, which are prone to rapid degradation.

Hexahydroquinolizinone Derivatives

Example Compound: (2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one (BP 1250)

| Feature | Target Compound | BP 1250 |

|---|---|---|

| Core Structure | Tetrahydroquinolinone (monocyclic) | Hexahydroquinolizinone (tricyclic) |

| Functional Groups | Sulfonamide, dimethoxybenzene | Hydroxy, methano-bridged quinolizinone |

| Potential Targets | Hypothesized: Enzymes or receptors | Likely: Alkaloid-like targets (e.g., ion channels or GPCRs) |

Key Differences :

- BP 1250’s tricyclic structure may favor interactions with ion channels, whereas the target compound’s simpler scaffold could prioritize kinase or protease inhibition.

Biological Activity

2,5-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological effects, including its mechanisms of action and therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C18H20N2O5S

- Key Functional Groups : Methoxy groups, sulfonamide group, and a tetrahydroquinoline moiety.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For example, derivatives of tetrahydroquinoline have shown potent activity against various cancer cell lines. A study demonstrated that certain carbazolyl derivatives exhibited selective cytotoxicity against human tumor cells, suggesting that structural modifications can enhance biological activity .

Cardiovascular Effects

Sulfonamide derivatives have been studied for their effects on the cardiovascular system. A related benzene sulfonamide was shown to affect perfusion pressure and coronary resistance in isolated rat heart models. This suggests that the sulfonamide moiety may interact with cardiovascular pathways, potentially influencing blood pressure regulation and myocardial function .

The proposed mechanisms of action for this compound include:

- Calcium Channel Inhibition : Similar compounds have been identified as calcium channel blockers, which can impact vascular smooth muscle contraction and cardiac function .

- Topoisomerase Inhibition : Some studies suggest that related compounds inhibit topoisomerase II, a key enzyme involved in DNA replication and repair. This inhibition could lead to apoptosis in cancer cells .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for evaluating its efficacy and safety profile.

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | Wide |

| Metabolism | Liver |

| Excretion | Renal |

Case Studies

Several case studies highlight the biological activity of sulfonamide derivatives:

- Cardiovascular Study : In an experiment involving isolated rat hearts treated with various sulfonamides, it was found that specific derivatives significantly reduced coronary resistance compared to controls (p = 0.05), indicating potential therapeutic benefits in managing heart conditions .

- Anticancer Activity : A study on tetrahydroquinoline analogs revealed that modifications to the side chains could enhance their selectivity and potency against specific cancer cell lines such as HepG2/A2 and NCI-H661 .

Q & A

Basic: What are the optimal synthetic routes for 2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the tetrahydroquinoline core via a Povarov reaction or condensation of aniline derivatives with carbonyl compounds.

- Step 2: Sulfonylation using 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .

- Step 3: Alkylation of the nitrogen atom using methyl iodide in the presence of a base like NaH.

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency.

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during sulfonylation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization enhances purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.